Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a carbamoyl group, and a dichlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods also focus on the efficient recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives and compounds with similar structures:
Similar Compounds: Thiazole derivatives such as 2-amino-4-methyl-1,3-thiazole-5-carboxylate, 3,4-dichlorophenylcarbamoyl derivatives.
Uniqueness: The presence of both the thiazole ring and the dichlorophenyl group in its structure imparts unique chemical and biological properties, making it distinct from other compounds
Properties
Molecular Formula |
C14H13Cl2N3O3S |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-3-22-12(20)11-7(2)17-14(23-11)19-13(21)18-8-4-5-9(15)10(16)6-8/h4-6H,3H2,1-2H3,(H2,17,18,19,21) |
InChI Key |
UKSZDCABVRPLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.